![molecular formula C20H33F3N8O11 B1449970 GRGES, G-R-G-E-S Trifluoroacetate CAS No. 97461-84-2](/img/structure/B1449970.png)
GRGES, G-R-G-E-S Trifluoroacetate
描述
GRGES, G-R-G-E-S Trifluoroacetate is a chemical compound with the molecular formula C20H33F3N8O11 . It’s a remarkable compound utilized in scientific research, offering vast possibilities in various fields, from pharmaceuticals to material science.
Molecular Structure Analysis
The molecular weight of GRGES, G-R-G-E-S Trifluoroacetate is 618.5 g/mol . The IUPAC name is (4S)-4-[[2-[[ (2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-[[ (1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid .Physical And Chemical Properties Analysis
GRGES, G-R-G-E-S Trifluoroacetate has a molecular weight of 618.5 g/mol . It has 11 hydrogen bond donors and 16 hydrogen bond acceptors . The compound also has 17 rotatable bonds .作用机制
Target of Action
GRGES, a peptide composed of five amino acids (Glycine-Arginine-Glycine-Glutamic acid-Serine), primarily targets integrins . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix (ECM) .
Mode of Action
The original RGD sequence (Arginine-Glycine-Aspartic acid) is a widely studied cell adhesion motif that promotes the adhesion of various cell types to the ECM . By replacing the Aspartic acid (D) in the RGD sequence with Glutamic acid (E), the chemical properties and potential biological activity of the sequence are altered . This change reduces the peptide’s affinity for integrins, thereby decreasing its potency in cell adhesion .
Biochemical Pathways
The interaction of GRGES with cell surface receptors can help elucidate the impact of different amino acids on peptide-receptor interactions, enhancing our understanding of peptide-dependent signaling pathways . The replacement of D with E in the RGD sequence can provide insights into the specific mechanisms of cell interactions with the ECM .
Result of Action
The primary molecular and cellular effect of GRGES action is the modulation of cell adhesion . By altering the affinity of the peptide for integrins, GRGES can influence the adhesion of cells to the ECM, which can affect various cellular behaviors, including migration and signal transduction .
Action Environment
The action, efficacy, and stability of GRGES can be influenced by various environmental factors. For instance, the peptide’s stability could be affected by factors such as pH and temperature. Additionally, the presence of other competing ligands in the environment could influence the peptide’s efficacy by competing for the same integrin receptors .
属性
IUPAC Name |
(4S)-4-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N8O9.C2HF3O2/c19-6-12(28)24-9(2-1-5-22-18(20)21)15(32)23-7-13(29)25-10(3-4-14(30)31)16(33)26-11(8-27)17(34)35;3-2(4,5)1(6)7/h9-11,27H,1-8,19H2,(H,23,32)(H,24,28)(H,25,29)(H,26,33)(H,30,31)(H,34,35)(H4,20,21,22);(H,6,7)/t9-,10-,11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWYIGHUMXRTPF-AELSBENASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)CN)CN=C(N)N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN)CN=C(N)N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33F3N8O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
GRGES, G-R-G-E-S Trifluoroacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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